Cas no 1804869-27-9 (Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate)

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
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- Inchi: 1S/C10H9ClF2INO2/c1-17-7(16)2-5-4-15-6(3-11)8(9(5)14)10(12)13/h4,10H,2-3H2,1H3
- InChI Key: YFBPEPISLQFUTL-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(CCl)=NC=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 271
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021842-250mg |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate |
1804869-27-9 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029021842-500mg |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate |
1804869-27-9 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029021842-1g |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate |
1804869-27-9 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9): An Overview of a Promising Compound in Medicinal Chemistry
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential. In this article, we will delve into the chemical structure, synthesis, biological properties, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate is characterized by a pyridine ring substituted with a chloromethyl group at the 2-position, a difluoromethyl group at the 3-position, an iodine atom at the 4-position, and an acetate ester at the 5-position. This intricate arrangement of functional groups imparts the compound with unique chemical and biological properties. The presence of halogen atoms (chlorine and iodine) and fluorinated groups enhances its reactivity and stability, making it an attractive candidate for various chemical transformations and biological studies.
The synthesis of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate has been reported in several research articles. One common approach involves the sequential functionalization of a pyridine scaffold. For instance, starting from 4-iodo-3-methoxypyridine, the methoxy group can be converted to a chloromethyl group through a series of reactions involving chlorination and methylation. Subsequently, the introduction of the difluoromethyl group can be achieved using difluorocarbene reagents. Finally, the acetate ester can be introduced via esterification reactions. This multi-step synthesis highlights the synthetic challenges and opportunities associated with this compound.
Recent studies have explored the biological properties of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate, revealing its potential as a lead compound in drug discovery. One notable area of research is its activity as a modulator of ion channels and receptors. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on specific potassium channels, which are implicated in various neurological disorders. The ability to selectively modulate these channels makes it a promising candidate for developing new therapeutic agents for conditions such as epilepsy and chronic pain.
Another area of interest is the antiviral activity of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate. Research conducted by a team at the University of California found that this compound shows significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve interference with viral replication processes, making it a valuable lead for developing broad-spectrum antiviral drugs.
In addition to its biological activities, Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate has also been investigated for its use as a building block in organic synthesis. Its versatile functional groups allow for facile derivatization and modification, enabling chemists to explore a wide range of structural analogs with diverse biological profiles. This property is particularly useful in high-throughput screening campaigns aimed at identifying new drug candidates.
The environmental impact and safety profile of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate are also important considerations in its development as a pharmaceutical agent. Preliminary studies suggest that it exhibits low toxicity and good biocompatibility when used at therapeutic concentrations. However, further investigations are needed to fully assess its long-term safety and environmental fate.
In conclusion, Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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